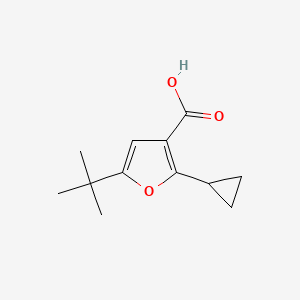
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid is a synthetic organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a furan ring substituted with tert-butyl and cyclopropyl groups.
Preparation Methods
One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Preliminary studies may explore its therapeutic potential, although it is primarily used for research rather than clinical applications.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzymatic activity or receptor binding. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application or biological system being studied .
Comparison with Similar Compounds
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid can be compared with other similar compounds, such as:
2-tert-Butylfuran-3-carboxylic acid: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
5-tert-Butyl-2-methylfuran-3-carboxylic acid: Contains a methyl group instead of a cyclopropyl group, leading to variations in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopropylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-8(11(13)14)10(15-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
VMGOJENSBWKCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


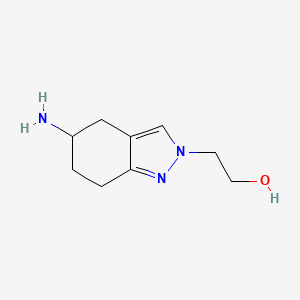
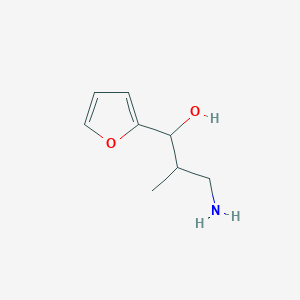
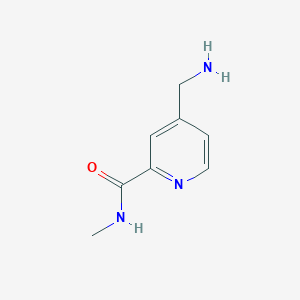
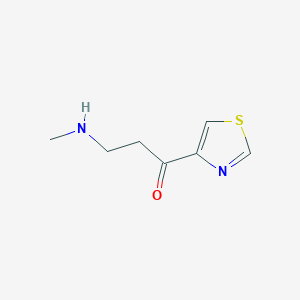
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
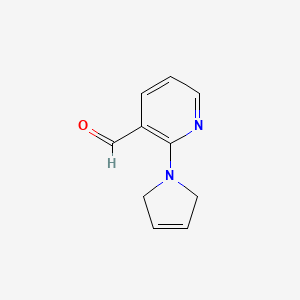

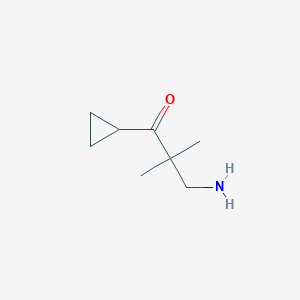
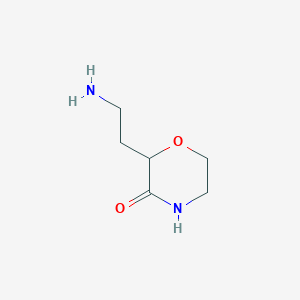
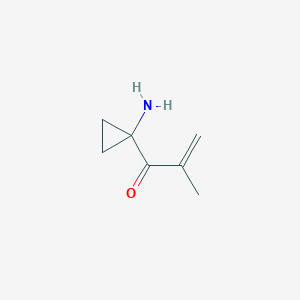
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
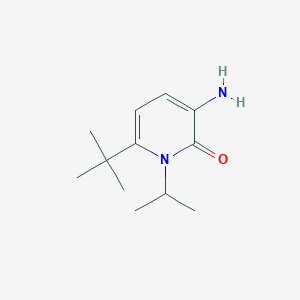
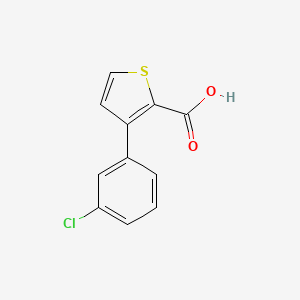
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
